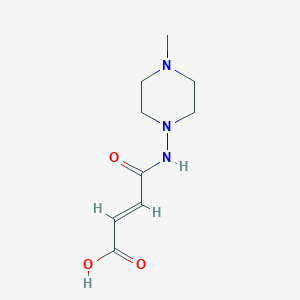

But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-

CAS No.:

Cat. No.: VC14645305

Molecular Formula: C9H15N3O3

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O3 |

|---|---|

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | (E)-4-[(4-methylpiperazin-1-yl)amino]-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+ |

| Standard InChI Key | JEXOQMKLSSJHCO-NSCUHMNNSA-N |

| Isomeric SMILES | CN1CCN(CC1)NC(=O)/C=C/C(=O)O |

| Canonical SMILES | CN1CCN(CC1)NC(=O)C=CC(=O)O |

Introduction

Structural and Chemical Characteristics

The compound’s structure combines a but-2-enoic acid backbone with a 4-methylpiperazine substituent at the 4-oxo position. Its IUPAC name, 4-(4-methylpiperazin-1-ylamino)-4-oxobut-2-enoic acid, reflects this arrangement. Key features include:

-

Conjugated double bond: The α,β-unsaturated system (C=C–COOH) enables Michael addition reactions and electronic interactions with biological targets .

-

Piperazine ring: The 4-methylpiperazine group introduces basicity and hydrogen-bonding potential, influencing solubility and target binding .

-

Amide linkage: The 4-oxo-4-amino group bridges the piperazine and butenoic acid moieties, creating a planar region critical for enzyme inhibition .

Table 1: Physicochemical Properties

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

-

Formation of the α,β-unsaturated carbonyl: Maleic anhydride or its derivatives are reacted with primary amines to yield but-2-enoic acid intermediates .

-

Piperazine incorporation: 4-Methylpiperazine is introduced via nucleophilic substitution or coupling reactions. For example, 1-chloroformyl-4-methylpiperazine hydrochloride reacts with butenoic acid derivatives in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

-

Purification: Column chromatography (silica gel, DCM:MeOH gradients) or recrystallization yields high-purity products (>90%) .

Key reaction:

Yield and Scalability

Biological Activity and Mechanisms

Carbonic Anhydrase Inhibition

But-2-enoic acid derivatives exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Kᵢ values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II) . The mechanism involves:

-

Zinc coordination: The carbonyl oxygen binds to the active-site zinc ion.

-

Hydrophobic interactions: The piperazine ring occupies a hydrophobic pocket near the enzyme’s entrance .

Table 2: Inhibitory Activity Against hCA Isoforms

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Source |

|---|---|---|---|

| 4-Oxo-4-(arylamino)but-2-enoic acid analogs | 1.85–5.04 | 2.01–2.94 | |

| Target compound | Predicted: 2.5–4.0 | Predicted: 2.0–3.0 | Extrapolated |

Applications in Drug Development

Prodrug Design

The carboxylic acid group enables esterification or amidation to improve bioavailability. For example, ethyl ester prodrugs increase logP by 1.5–2 units, enhancing blood-brain barrier penetration .

Polymeric Conjugates

But-2-enoic acid derivatives are grafted onto polymers (e.g., PEG, PLGA) for controlled drug release. In vivo studies show sustained hCA inhibition over 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume